![molecular formula C21H19FN6 B2549758 N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946217-97-6](/img/structure/B2549758.png)
N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine ring, and phenyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine and pyrazolo[3,4-d]pyrimidine rings, and the attachment of the phenyl groups .Molecular Structure Analysis
The molecule’s structure is characterized by its multiple ring systems and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrazolo[3,4-d]pyrimidine is a fused ring system containing several nitrogen atoms . The phenyl groups are six-membered carbon rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and ring systems. For example, the nitrogen in the pyrrolidine ring could potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could affect its solubility and reactivity .Scientific Research Applications
- Researchers have explored the antitumor properties of this compound. It may inhibit tumor growth by targeting specific cellular pathways or receptors .
- Mechanistic studies and in vitro assays have demonstrated its potential against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) .
- While specific studies on its antiviral activity are limited, its imidazole-containing scaffold warrants further investigation .
- Molecular docking studies could reveal interactions with viral proteins, providing insights into its efficacy .
- c-Met is implicated in oncogenesis and drug resistance, making it an attractive target for cancer therapy .
- While not directly studied, the structural features of our compound suggest potential antitubercular activity .
Antitumor Potential
Antiviral Activity
Anti-HIV-1 Research
c-Met Kinase Inhibition
Antitubercular Activity
Synthetic Methodology Development
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6/c22-15-8-10-16(11-9-15)24-19-18-14-23-28(17-6-2-1-3-7-17)20(18)26-21(25-19)27-12-4-5-13-27/h1-3,6-11,14H,4-5,12-13H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACXQNTUEZMSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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